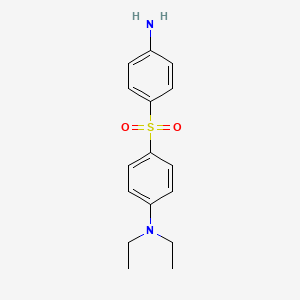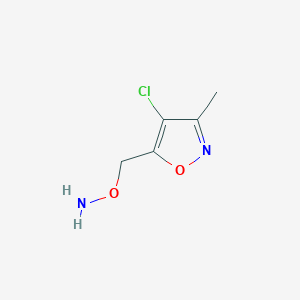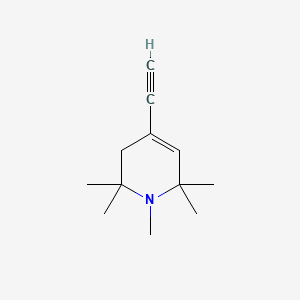
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- is a synthetic organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes multiple methyl groups and an ethynyl group, making it a highly substituted piperidine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by dehydrogenation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the dehydrogenation and ethynylation steps.
化学反応の分析
Types of Reactions
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of azido or alkyl-substituted piperidines.
科学的研究の応用
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The multiple methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar structural features but lacking the ethynyl group.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with fewer methyl groups and no ethynyl group.
Uniqueness
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- is unique due to its high degree of substitution and the presence of the ethynyl group. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63867-74-3 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
4-ethynyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H19N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h1,8H,9H2,2-6H3 |
InChIキー |
UCGUPPBDCWQZJE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(N1C)(C)C)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



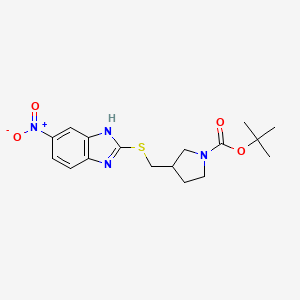

![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)


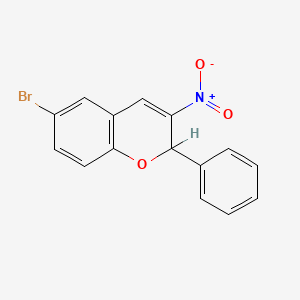
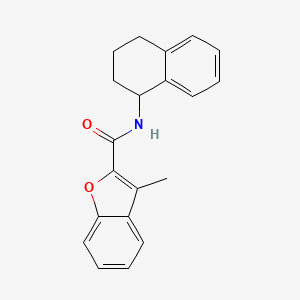
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
